molecular formula C8H6ClFO B1585737 2'-Chloro-6'-fluoroacetophenone CAS No. 87327-69-3

2'-Chloro-6'-fluoroacetophenone

Cat. No. B1585737
CAS RN: 87327-69-3
M. Wt: 172.58 g/mol
InChI Key: DNVGZKIRMBCQEQ-UHFFFAOYSA-N
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Patent
US04438271

Procedure details

2-chloro-6-fluorobenzonitrile (42.3 g, 0.27 mol) is dissolved in anhydrous diethyl ether (170 ml) and methyl magnesium bromide (291 ml of a 2.8 M solution, 0.82 mol) is added. The whole is warmed to reflux (35° C.) overnight (16 hrs.). Then the reaction mixture is quenched in ice-water (380 ml) followed by the addition of concentrated H2SO4 (95 ml). The resultant mixture is heated to 100° C. for 3 hours and stirred overnight at room temperature. Pure product is then extracted from the mixture using chloroform (45.0 g, 95.9%).
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])C=1C#N.[CH3:11][Mg]Br.C([O:16][CH2:17][CH3:18])C>>[CH3:11][C:17]([C:18]1[C:2]([Cl:1])=[CH:9][CH:8]=[CH:7][C:6]=1[F:10])=[O:16]

Inputs

Step One
Name
Quantity
42.3 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1)F
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The whole is warmed
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture is quenched in ice-water (380 ml)
ADDITION
Type
ADDITION
Details
followed by the addition of concentrated H2SO4 (95 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The resultant mixture is heated to 100° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Pure product is then extracted from the mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC(=O)C1=C(C=CC=C1Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.